molecular formula C13H12N2O3S B270288 2-(phenylsulfonyl)-N-2-pyridinylacetamide

2-(phenylsulfonyl)-N-2-pyridinylacetamide

Cat. No. B270288
M. Wt: 276.31 g/mol
InChI Key: WBMAWMWOMYDFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylsulfonyl)-N-2-pyridinylacetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as PSAP and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

PSAP has been found to have potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. PSAP has also been studied for its potential use in the treatment of diabetes and metabolic disorders.

Mechanism of Action

The mechanism of action of PSAP is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in inflammation and cancer cell growth. PSAP has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. PSAP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PSAP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. PSAP has also been found to reduce inflammation in animal models of inflammation. In addition, PSAP has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using PSAP in lab experiments is its high purity and stability. PSAP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PSAP in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on PSAP. One area of research is the development of more potent and selective PSAP analogs for use as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the potential use of PSAP in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PSAP and its potential applications in the treatment of metabolic disorders.

Synthesis Methods

The synthesis of PSAP involves the reaction of 2-pyridinecarboxamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain PSAP in high yield and purity.

properties

Product Name

2-(phenylsulfonyl)-N-2-pyridinylacetamide

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H12N2O3S/c16-13(15-12-8-4-5-9-14-12)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)

InChI Key

WBMAWMWOMYDFGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2

solubility

41.4 [ug/mL]

Origin of Product

United States

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